molecular formula C12H14BrNO3 B1393504 5-Bromo-6-(cyclohexyloxy)nicotinic acid CAS No. 1216394-54-5

5-Bromo-6-(cyclohexyloxy)nicotinic acid

Katalognummer: B1393504
CAS-Nummer: 1216394-54-5
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: MFXHNLLCABQTJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula and Stereochemical Configuration

The molecular formula of 5-bromo-6-(cyclohexyloxy)nicotinic acid is C₁₂H₁₄BrNO₃ , with a molecular weight of 300.15 g/mol . The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 6-position with a cyclohexyloxy group, while the 3-position contains a carboxylic acid functional group.

Stereochemical analysis indicates the compound is achiral , as no stereocenters are present in its structure. The cyclohexyloxy group adopts a chair conformation typical of cyclohexane derivatives, but this conformational flexibility does not introduce stereoisomerism due to the absence of defined stereogenic centers. The pyridine ring’s substitution pattern (5-bromo and 6-cyclohexyloxy groups) creates a planar aromatic system, with bond angles and lengths consistent with nicotinic acid derivatives.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₂H₁₄BrNO₃
Molecular Weight 300.15 g/mol
Stereochemistry Achiral
Hybridization sp² (pyridine), sp³ (cyclohexyl)

Crystallographic Analysis and Solid-State Properties

Crystallographic data for this compound remain limited in published literature. However, density functional theory (DFT) and analogous studies on nicotinic acid derivatives suggest a monoclinic crystal system with π-π stacking interactions between pyridine rings and van der Waals forces involving the cyclohexyl group. Experimental density measurements report 1.5±0.1 g/cm³ , consistent with tightly packed molecular arrangements.

The compound’s solid-state morphology is inferred to be crystalline or microcrystalline, as evidenced by its characterization in supplier catalogs. Powder X-ray diffraction (PXRD) patterns are unavailable, but thermogravimetric analysis (TGA) of related bromonicotinic acids indicates decomposition temperatures above 200°C, suggesting moderate thermal stability in the solid phase.

Table 2: Solid-State Characteristics

Property Value Source
Density 1.5±0.1 g/cm³
Predicted Crystal System Monoclinic
Melting Point Not reported

Thermodynamic Stability and Phase Behavior

The compound exhibits a boiling point of 399.8±42.0°C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C, indicating low volatility and high thermal stability under ambient conditions. The pKa of the carboxylic acid group is 3.35±0.10 , typical for nicotinic acid derivatives, which facilitates deprotonation in basic media.

Phase behavior studies suggest limited solubility in aqueous solutions due to the hydrophobic cyclohexyl and bromine substituents. However, the carboxylic acid group enables solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). No polymorphism has been reported, though conformational flexibility in the cyclohexyloxy group could lead to multiple solid forms under specialized crystallization conditions.

Table 3: Thermodynamic and Phase Properties

Property Value Source
Boiling Point 399.8±42.0°C
Vapor Pressure 0.0±1.0 mmHg (25°C)
pKa 3.35±0.10
Solubility Low in H₂O; moderate in DMSO

The compound’s stability under standard storage conditions (room temperature, inert atmosphere) is corroborated by supplier documentation, which does not specify refrigeration requirements. Degradation pathways likely involve decarboxylation at elevated temperatures or photolytic cleavage of the bromine-carbon bond, though experimental validation is pending.

Eigenschaften

IUPAC Name

5-bromo-6-cyclohexyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXHNLLCABQTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid typically involves the bromination of 6-(cyclohexyloxy)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-(cyclohexyloxy)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(cyclohexyloxy)nicotinic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, primary amines, or thiols. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinic acids depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or other higher oxidation state compounds.

    Reduction Reactions: The major product is 6-(cyclohexyloxy)nicotinic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-6-(cyclohexyloxy)nicotinic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to nicotinic acid suggests that it may exhibit similar biological properties, potentially making it useful in developing treatments for various diseases, particularly those involving inflammation and infection.

Potential Therapeutic Uses

  • Anti-inflammatory : The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.
  • Antimicrobial : Initial studies suggest that it may possess antimicrobial properties, offering a potential avenue for developing new antibiotics or antifungal agents.
  • Neurological Disorders : Given its interaction with nicotinic receptors, there is potential for exploring its effects on neurological conditions such as Alzheimer's disease and other cognitive disorders.

Research indicates that this compound exhibits notable biological activities:

  • Ligand for Nicotinic Receptors : Its role as a ligand for nicotinic acetylcholine receptors suggests potential applications in treating neurodegenerative diseases and cognitive impairments.
  • Energy Metabolism : Similar to nicotinic acid, it may influence pathways related to energy metabolism, possibly affecting cellular signaling mechanisms.

Case Studies and Research Findings

While comprehensive data on specific case studies involving this compound is limited, ongoing research efforts aim to elucidate its pharmacological profile. Future studies will likely focus on:

  • In vivo and in vitro testing to confirm its biological activities.
  • Mechanistic studies to understand how it interacts with biological targets.
  • Clinical trials assessing its efficacy and safety in humans.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(cyclohexyloxy)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclohexyloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 5-bromo-6-(cyclohexyloxy)nicotinic acid with key analogs, highlighting substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes
This compound C₁₂H₁₄BrNO₃ 300.15 Br (5), Cyclohexyloxy (6) N/A Pharmaceutical intermediate; high lipophilicity
5-Bromo-6-hydroxynicotinic acid C₆H₄BrNO₃ 218.01 Br (5), OH (6) 296 Siderophore synthesis; iron chelation
5-Bromo-6-methoxynicotinic acid C₇H₆BrNO₃ 232.03 Br (5), OCH₃ (6) N/A High structural similarity (0.94) to target compound
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ 236.45 Br (5), Cl (6) N/A R&D applications; synthetic intermediate
5-Bromo-6-methylnicotinic acid C₇H₆BrNO₂ 216.04 Br (5), CH₃ (6) N/A Lower polarity; similarity score 0.84

Commercial Availability and Pricing

  • This compound is sold at $348–561/g (95–97% purity), reflecting its specialized use in medicinal chemistry .
  • 5-Bromo-6-hydroxynicotinic acid is cheaper (~$50/g, 98% purity) due to broader industrial applications .

Biologische Aktivität

5-Bromo-6-(cyclohexyloxy)nicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. Its structure includes a bromine atom and a cyclohexyloxy group, which are thought to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs). The presence of the bromine atom and cyclohexyloxy group enhances its binding affinity and selectivity for these receptors, leading to various biological effects, including modulation of neurotransmitter release and neuronal excitability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics, suggesting potential as an alternative therapeutic agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory effects. Administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions.

Study 1: Neuroprotective Effects

A study conducted on mice evaluated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.

Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered alongside conventional antibiotics. The combination therapy resulted in a higher rate of infection clearance and fewer side effects compared to antibiotic monotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for high-yield production of 5-Bromo-6-(cyclohexyloxy)nicotinic acid?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A representative protocol involves:

  • Dissolving 5-Bromo-6-chloronicotinic acid in DMSO.

  • Adding cyclohexanol and KOH as a base to deprotonate the alcohol, enabling substitution.

  • Stirring at room temperature overnight, followed by acidification with HCl (pH ~2) to precipitate the product.

  • Key Parameters : Solvent polarity (DMSO enhances nucleophilicity), base strength (KOH vs. weaker bases), and stoichiometric excess of cyclohexanol (1.3 eq.) improve yield. Reported yield: 82% under optimized conditions .

    Reaction Conditions Details
    SolventDMSO
    BaseKOH (3 eq.)
    TemperatureRoom temperature (~25°C)
    Reaction Time12–16 hours
    WorkupAcidification, filtration, washing

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and cyclohexyloxy group signals (δ 1.2–2.5 ppm for cyclohexyl CH2).
  • IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 316.0 (C12H14BrNO3).
  • Elemental Analysis : Validate Br and C content (±0.3% theoretical).
    • Reference : Similar protocols for nicotinic acid derivatives use IR and NMR for structural confirmation .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous solubility is pH-dependent; use NaHCO3 (pH 8–9) for neutralization.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the ether bond .

Advanced Research Questions

Q. What mechanistic insights explain the substitution of the chloro group with cyclohexyloxy in this compound?

  • Methodological Answer :

  • The reaction proceeds via nucleophilic aromatic substitution (SNAr). The electron-withdrawing bromo and carboxylic acid groups activate the pyridine ring, facilitating attack by the cyclohexoxide ion.
  • Kinetic Studies : Vary base (KOH vs. NaOH) and monitor reaction rate via HPLC. KOH’s stronger basicity increases nucleophile concentration, accelerating substitution.
  • Computational Modeling : DFT calculations predict activation energy barriers for substitution at C6 vs. competing positions .

Q. How do steric and electronic effects of the cyclohexyloxy group influence biological activity compared to nicotinic acid?

  • Methodological Answer :

  • Steric Effects : The bulky cyclohexyloxy group may hinder binding to enzymes like GPR109A (a nicotinic acid receptor). Docking simulations can compare binding poses with nicotinic acid.
  • Electronic Effects : Electron-donating cyclohexyloxy groups reduce the pyridine ring’s electrophilicity, potentially altering redox behavior (e.g., resistance to oxidation by peroxomonosulfate) .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (solvent, base equivalents, temperature) to identify critical factors. For example, higher temperatures (>50°C) may degrade the product, reducing yield.

  • Reproducibility Checks : Validate purity of starting materials (e.g., 5-Bromo-6-chloronicotinic acid via 1H NMR) and moisture content in DMSO (anhydrous vs. hydrated) .

    Variable Optimal Range
    Cyclohexanol Equivalents1.3–1.5 eq.
    Base (KOH) Equivalents3.0 eq.
    Solvent Water Content<0.1% (anhydrous DMSO)

Q. What metabolic pathways or enzymatic interactions are hypothesized for this compound?

  • Methodological Answer :

  • Phase I Metabolism : Cytochrome P450 enzymes may oxidize the cyclohexyloxy group or hydrolyze the ether bond. Test with liver microsomes and LC-MS/MS metabolite identification.
  • Enzyme Inhibition : Evaluate inhibition of nicotinic acid phosphoribosyltransferase (NAPRT) using enzymatic assays. The bromo substituent may block NAD+ biosynthesis .

Data Contradiction Analysis

Q. Why do some studies report lower yields despite similar synthetic protocols?

  • Methodological Answer :

  • Impurity Analysis : Trace Cl⁻ in starting material (5-Bromo-6-chloronicotinic acid) can lead to side reactions. Use ICP-MS to quantify halide impurities.
  • Reaction Monitoring : In situ FTIR can detect intermediate formation and optimize reaction termination. Premature acidification may precipitate unreacted starting material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(cyclohexyloxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-(cyclohexyloxy)nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.